molecular formula C15H25ClN2O B5016963 N-(1-adamantyl)-2-(prop-2-enylamino)acetamide;hydrochloride

N-(1-adamantyl)-2-(prop-2-enylamino)acetamide;hydrochloride

Cat. No.: B5016963
M. Wt: 284.82 g/mol
InChI Key: MWTIMBLBGSIYGA-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-2-(prop-2-enylamino)acetamide;hydrochloride is a synthetic compound that belongs to the class of adamantane derivatives. These compounds are known for their unique cage-like structure, which imparts significant stability and lipophilicity. The adamantane moiety is often used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-2-(prop-2-enylamino)acetamide;hydrochloride typically involves the following steps:

    Formation of the Adamantyl Moiety: The adamantane structure can be synthesized through various methods, including the hydrogenation of dicyclopentadiene.

    Introduction of the Amino Group: The adamantane is then functionalized with an amino group through a substitution reaction.

    Formation of the Acetamide Linkage: The amino-adamantane is reacted with an acylating agent to form the acetamide linkage.

    Addition of the Prop-2-enyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2-(prop-2-enylamino)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-(prop-2-enylamino)acetamide;hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to interact with lipid membranes, enhancing the compound’s ability to penetrate cells. The prop-2-enylamino group may interact with specific enzymes or receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.

    Rimantadine: Another antiviral drug with structural similarities to amantadine.

    Memantine: Used in the treatment of Alzheimer’s disease, also containing the adamantane moiety.

Uniqueness

N-(1-adamantyl)-2-(prop-2-enylamino)acetamide;hydrochloride is unique due to the presence of the prop-2-enylamino group, which may confer distinct biological activities compared to other adamantane derivatives. This structural difference can lead to variations in pharmacokinetics, receptor binding, and overall efficacy.

Properties

IUPAC Name

N-(1-adamantyl)-2-(prop-2-enylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.ClH/c1-2-3-16-10-14(18)17-15-7-11-4-12(8-15)6-13(5-11)9-15;/h2,11-13,16H,1,3-10H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTIMBLBGSIYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC(=O)NC12CC3CC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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